N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
N,N-diethyl-5-[5-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-4-28(5-2)21-10-9-19(16-24-21)23-25-22(30-26-23)17-27-11-13-29(14-12-27)20-8-6-7-18(3)15-20/h6-10,15-16H,4-5,11-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLNMEMDHPTJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various receptors due to the presence of a piperazine ring, which is a common structural motif found in many pharmaceuticals. .
Mode of Action
Given the presence of the piperazine ring, it is possible that the compound may modulate the pharmacokinetic properties of a drug substance The compound may bind to its targets and induce changes that lead to its biological effects
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Based on the structure of the compound, it may potentially influence a variety of biochemical pathways. For instance, piperazine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The presence of the piperazine ring in the compound suggests that it may have favorable pharmacokinetic properties. .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential biological activities of piperazine derivatives, the compound may have a broad range of effects at the molecular and cellular level
Biological Activity
N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyridine ring linked to an oxadiazole moiety and a piperazine group. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to N,N-diethyl derivatives exhibit significant anticancer properties. A study on Mannich bases, which share structural similarities with this compound, demonstrated their efficacy against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism of action is often linked to the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound's structure may also confer antimicrobial activity. Various studies have reported that piperazine derivatives possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Neuropharmacological Effects
Given the presence of the piperazine moiety, N,N-diethyl may exhibit neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities. Research into similar compounds has shown modulation of serotonin receptors, which could indicate potential use in treating mood disorders .
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Screening
In a screening study involving various Mannich bases similar to N,N-diethyl, researchers found that certain derivatives exhibited selective cytotoxicity against prostate cancer cells (PC-3). The most potent compounds had IC50 values ranging from 8.2 to 32.1 µM, highlighting the potential for further development as anticancer agents .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial properties of piperazine derivatives against a range of bacterial strains. The results indicated that some derivatives showed significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance efficacy against resistant strains .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including oxadiazole ring formation via cyclization of precursors (e.g., using POCl₃ or polyphosphoric acid) and subsequent coupling with piperazine and pyridine derivatives. Optimization strategies include:
- Temperature Control : Maintaining 80–100°C during cyclization to minimize side reactions .
- Catalyst Selection : Using Pd/C for hydrogenation steps to reduce nitro intermediates efficiently .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate high-purity fractions .
- Yield Improvement : Sequential addition of reagents in anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer : Structural validation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS m/z 415.2125 [M+H]⁺) .
- FTIR : Detection of functional groups like C=N (1650–1600 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should reaction solvents and catalysts be selected for its synthesis?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for piperazine coupling .
- Catalysts : Copper(I) bromide (CuBr) facilitates Ullmann-type couplings for aryl-amine bonds, while Pd/C is optimal for nitro group reductions .
- Base Sensitivity : Use weak bases (e.g., K₂CO₃) to avoid decomposition of oxadiazole intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the oxadiazole (e.g., replacing with thiadiazole) or piperazine (e.g., substituting methyl groups) to assess target affinity .
- Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with neurological targets (e.g., 5-HT₁A receptors) .
Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in rodent plasma .
- Dosage Adjustments : Optimize dosing regimens (e.g., sustained-release formulations) to align in vivo exposure with in vitro IC₅₀ values .
Q. What computational methods predict binding affinity with neurological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) over 100 ns to assess stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analog binding to prioritize synthesis .
- ADMET Prediction : Tools like SwissADME evaluate blood-brain barrier penetration and toxicity risks .
Q. How can metabolic stability and toxicity be systematically investigated?
- Methodological Answer :
- In Vitro Models : Use hepatic CYP450 isoforms (e.g., CYP3A4) to identify major metabolic pathways .
- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
- In Vivo Toxicity : Rodent studies measuring ALT/AST levels and histopathological changes in liver/kidneys .
Q. How to resolve conflicting mechanistic data from different assays?
- Methodological Answer :
- Orthogonal Assays : Combine radioligand binding (e.g., ³H-spiperone for dopamine D₂) with functional assays (e.g., cAMP modulation) .
- Kinetic Analysis : Compare on/off rates (kₒₙ/kₒff) to differentiate allosteric vs. orthosteric effects .
- Pathway Enrichment : RNA-seq or phosphoproteomics to identify downstream signaling cascades .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
